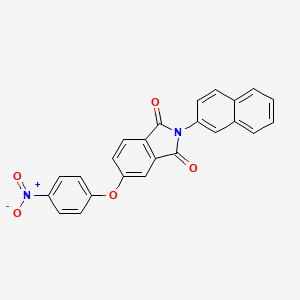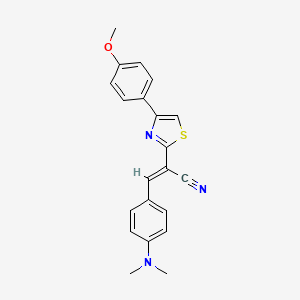
Flavoteben
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound belongs to the class of hydrazones, which are known for their diverse biological activities.
Métodos De Preparación
The synthesis of Flavoteben typically involves the reaction of para-hydroxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is carried out in an ethanol solvent, and the mixture is refluxed for several hours to yield the desired product
Análisis De Reacciones Químicas
Flavoteben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of the hydrazone group.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, using reagents such as alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Flavoteben is used as a precursor for the synthesis of other hydrazone derivatives with potential biological activities.
Mecanismo De Acción
The mechanism of action of Flavoteben involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cells . The exact molecular pathways and targets involved in this process are still under investigation.
Comparación Con Compuestos Similares
Flavoteben can be compared with other hydrazone derivatives, such as isoniazid and pyrazinamide, which are also used in the treatment of tuberculosis. Unlike these compounds, this compound has a unique structure that allows for specific interactions with bacterial targets, potentially leading to different mechanisms of action and therapeutic effects . Other similar compounds include:
Isoniazid: A first-line antitubercular drug with a well-established mechanism of action.
Pyrazinamide: Another first-line antitubercular drug with a different mechanism of action compared to isoniazid and this compound.
This compound’s uniqueness lies in its specific structure and potential for targeted interactions with bacterial cells, making it a compound of interest for further research and development.
Propiedades
Número CAS |
840-81-3 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N-[(E)-(4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-3-1-10(2-4-12)9-15-16-13(18)11-5-7-14-8-6-11/h1-9,17H,(H,16,18)/b15-9+ |
Clave InChI |
MXEBNXXQDJLMTC-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)O |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)O |
Solubilidad |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)



![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)


![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)
